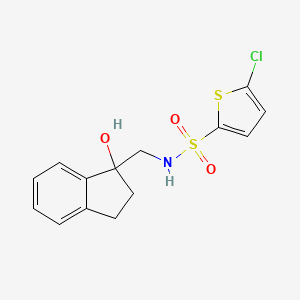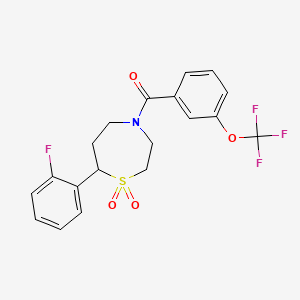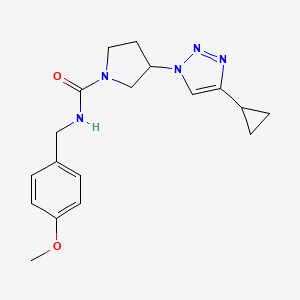![molecular formula C24H30N4O3S2 B2933340 2-(1-adamantyl)-N-[5-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide CAS No. 389074-02-6](/img/structure/B2933340.png)
2-(1-adamantyl)-N-[5-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound seems to be a complex organic molecule that contains several functional groups, including an adamantyl group, an ethoxyanilino group, and a thiadiazol group. These groups are common in many pharmaceuticals and could potentially have various biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The adamantyl group is a bulky, three-dimensional structure, while the thiadiazol group contains a ring structure with sulfur and nitrogen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely depend on the specific arrangement of its functional groups. For example, the presence of the adamantyl group could make the compound quite hydrophobic, while the thiadiazol group could potentially form hydrogen bonds .Scientific Research Applications
Anticancer Activity
Compounds with adamantyl, thiadiazole, and acetamide structures have been synthesized and evaluated for their cytotoxic activity against cancer cell lines. For example, a series of novel sulfonamide derivatives, including adamantyl moieties, showed significant anticancer activity, with one compound displaying potent activity against breast cancer cell lines comparable to the reference drug 5-fluorouracil (Ghorab et al., 2015).
Glutaminase Inhibition for Cancer Treatment
Research has focused on the design and synthesis of analogs to bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES), a potent and selective allosteric inhibitor of kidney-type glutaminase (GLS), showing promise in attenuating the growth of cancer cells in vitro and in mouse models (Shukla et al., 2012).
Molecular Structure Analysis
The molecular structure and crystallography of related compounds reveal insights into their chemical behavior and interaction potentials. The adamantyl substituent's position relative to the acetamide moiety influences the molecular geometry and intermolecular interactions, which could be relevant for designing drugs with specific target site affinities (Bunev et al., 2013).
Carbonic Anhydrase Inhibition
Adamantane-based sulfonamides have been explored as carbonic anhydrase inhibitors, showing potential for treating conditions like epilepsy and glaucoma. Some derivatives exhibited very high inhibitory potency against carbonic anhydrase isozymes, which are involved in physiological processes such as fluid secretion and pH regulation (Masereel et al., 2002).
Antimicrobial Properties
The synthesis and biological screening of derivatives featuring 1,3,4-thiadiazole have shown activity against various microbial strains. This research indicates the potential for developing new antimicrobial agents based on these structural motifs (Rehman et al., 2013).
Noncovalent Interaction Analysis
Studies on adamantane-1,3,4-thiadiazole hybrids have provided quantitative assessments of noncovalent interactions through crystallographic and quantum theory analyses. Understanding these interactions is crucial for drug design and material science (El-Emam et al., 2020).
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-(1-adamantyl)-N-[5-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N4O3S2/c1-2-31-19-5-3-18(4-6-19)25-21(30)14-32-23-28-27-22(33-23)26-20(29)13-24-10-15-7-16(11-24)9-17(8-15)12-24/h3-6,15-17H,2,7-14H2,1H3,(H,25,30)(H,26,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCCXIIOMXMLCDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)CC34CC5CC(C3)CC(C5)C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


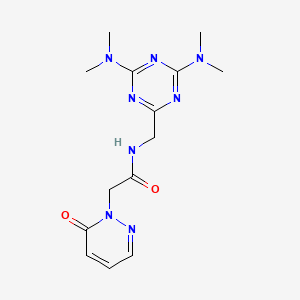
![N-1,3-benzodioxol-5-yl-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide](/img/structure/B2933260.png)
![4-(2-chlorophenyl)-N-[(4-fluorophenyl)methyl]-1,3-thiazol-2-amine](/img/structure/B2933262.png)
![{2-Oxaspiro[4.4]nonan-3-yl}methanamine](/img/structure/B2933263.png)

![2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-[(2H-1,3-benzodioxol-5-yl)methyl]acetamide](/img/structure/B2933265.png)
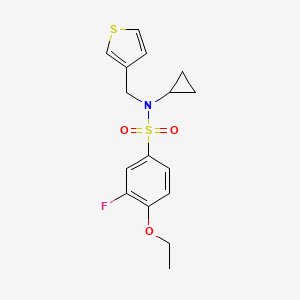
![N-[(2-bromophenyl)methyl]cyclopentanamine hydrochloride](/img/structure/B2933267.png)
